molecular formula C8H9N3O B13076593 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13076593
M. Wt: 163.18 g/mol
InChI Key: NKGIFCQCCWJZMC-UHFFFAOYSA-N
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Description

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of aminopyrazoles with alkynes. One common method is the reaction of aminopyrazoles with dimethyl acetylenedicarboxylate (DMAD) or ethyl/methyl propiolate in the presence of potassium hydrogen sulfate (KHSO4) under ultrasonic conditions in aqueous ethanol . This method provides good yields and is considered a green synthetic strategy.

Industrial Production Methods

the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been explored for the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as CDK2. The compound inhibits the activity of CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets required for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a CDK2 inhibitor with potent anticancer properties sets it apart from other similar compounds .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,7-dimethyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-5-4-9-11-6(2)3-7(12)10-8(5)11/h3-4H,1-2H3,(H,10,12)

InChI Key

NKGIFCQCCWJZMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C=NN12)C

Origin of Product

United States

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